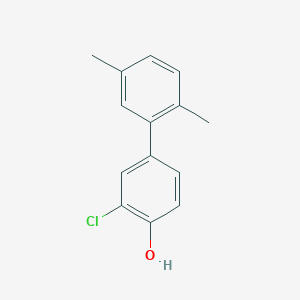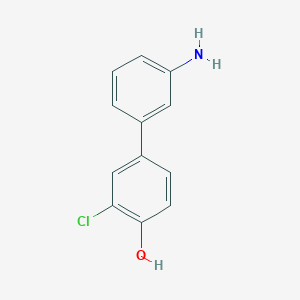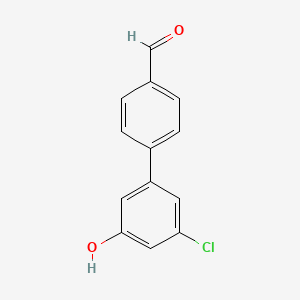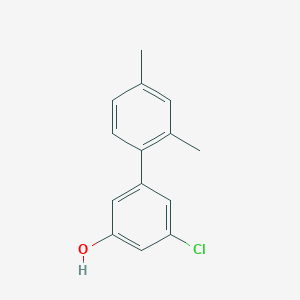
2-Chloro-4-(2,5-dimethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(2,5-dimethylphenyl)phenol, 95%, is a phenolic compound with a variety of applications in scientific research. It is a colorless solid with a molecular weight of 238.55 g/mol. It is a derivative of phenol, with the addition of a chlorine atom at the 2-position of the phenol ring. It has a melting point of 97-99 degrees Celsius and is soluble in water, ethanol, and acetone. It is used in a variety of research applications, including organic synthesis, analytical chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
2-Chloro-4-(2,5-dimethylphenyl)phenol, 95%, is used in a variety of scientific research applications, including organic synthesis, analytical chemistry, pharmacology, and biochemistry. In organic synthesis, it is used as a reagent for the synthesis of other organic compounds, such as esters, amides, and nitriles. In analytical chemistry, it is used as a reference standard for the determination of other compounds. In pharmacology, it is used to study the effects of drugs and to develop new drugs. In biochemistry, it is used to study the structure and function of proteins and enzymes.
Mecanismo De Acción
2-Chloro-4-(2,5-dimethylphenyl)phenol, 95%, is an electrophilic reagent, meaning that it reacts with nucleophiles to form covalent bonds. The reaction occurs through a process known as electrophilic aromatic substitution, in which the chlorine atom is added to the aromatic ring of the phenol molecule. This reaction is catalyzed by a Lewis acid, such as aluminum chloride.
Biochemical and Physiological Effects
2-Chloro-4-(2,5-dimethylphenyl)phenol, 95%, has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs and other compounds. It has also been shown to have antioxidant properties, meaning that it can protect cells from oxidative damage. In addition, it has been shown to have anti-inflammatory effects, suggesting that it could be used to treat inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-(2,5-dimethylphenyl)phenol, 95%, has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is also a toxic compound and should be handled with care. In addition, the reaction is often slow, and the yield is often low, making it difficult to use in large-scale synthesis.
Direcciones Futuras
The use of 2-Chloro-4-(2,5-dimethylphenyl)phenol, 95%, in scientific research is still an active area of research. Possible future directions include the development of new synthetic methods for the synthesis of this compound, as well as the exploration of its potential therapeutic applications. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs or treatments for various diseases. Finally, further research into the structure and reactivity of this compound could lead to the development of new catalysts or reagents for use in organic synthesis.
Métodos De Síntesis
2-Chloro-4-(2,5-dimethylphenyl)phenol, 95%, is synthesized through a process known as Friedel-Crafts alkylation. This is a type of electrophilic substitution reaction that involves the addition of a halogen atom (in this case, chlorine) to an aromatic ring. The reaction is carried out in the presence of a Lewis acid, such as aluminum chloride, which acts as a catalyst. The reaction proceeds by the formation of an intermediate cation, which is then attacked by the nucleophile, in this case the phenol. The resulting product is the desired 2-chloro-4-(2,5-dimethylphenyl)phenol, 95%.
Propiedades
IUPAC Name |
2-chloro-4-(2,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-4-10(2)12(7-9)11-5-6-14(16)13(15)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQUCZSZCBTWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685862 |
Source


|
| Record name | 3-Chloro-2',5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,5-dimethylphenyl)phenol | |
CAS RN |
1261941-99-4 |
Source


|
| Record name | 3-Chloro-2',5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














